

Synthesis of a Potent Benzothiazinone-Based Tuberculosis Inhibitor

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Compound of Interest

Compound Name: *Tuberculosis inhibitor 3*

Cat. No.: *B2639242*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the synthesis, mechanism of action, and key quantitative data for a potent anti-tuberculosis agent, identified as **Tuberculosis Inhibitor 3** (also referred to as compound 2i in associated literature). This compound belongs to the benzothiazinone (BTZ) class of inhibitors, which are highly effective against both drug-sensitive and drug-resistant strains of *Mycobacterium tuberculosis*.

Core Synthesis and Mechanism

Tuberculosis Inhibitor 3 is a derivative of the 8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one scaffold. The synthesis of this class of compounds typically involves a multi-step process, culminating in the formation of the characteristic heterocyclic core with various substitutions at the C-2 position, which modulate the compound's potency and pharmacokinetic properties.

The primary mechanism of action for benzothiazinones is the inhibition of the decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1)^{[1][2][3]}. DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is an essential precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall. By inhibiting DprE1, BTZs effectively block cell wall formation, leading to bacterial cell death^{[3][4]}.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Tuberculosis Inhibitor 3** and related benzothiazinone derivatives, based on reported findings in the scientific literature.

Table 1: In Vitro Antitubercular Activity

Compound Reference	M. tuberculosis H37Rv MIC (µg/mL)	Drug-Resistant M. tuberculosis MIC (µg/mL)
Tuberculosis Inhibitor 3 (2i)	< 0.016	< 0.016
PBTZ169 (Reference)	< 0.035	Not Reported
Compound 10a	< 0.016	< 0.016
Compound 11m	< 0.035	Not Reported
Compound 11o	< 0.035	Not Reported
Compound 12f	< 0.035	Not Reported

MIC: Minimum Inhibitory Concentration[5][6][7]

Table 2: Pharmacokinetic Properties of a Related Compound (10a)

Parameter	Value
Half-life (t _{1/2}) in mice	1.15 - 1.76 hours

This data is for a closely related and highly potent analogue and provides an indication of the pharmacokinetic profile of this class of compounds.[5]

Experimental Protocols

The following is a representative, detailed methodology for the synthesis of the benzothiazinone core and subsequent derivatization, based on established and published procedures for this class of compounds.

Step 1: Synthesis of the Benzothiazinone Core

A robust, two-step method is employed for the synthesis of 2-amino-substituted benzothiazinones from benzoyl thiocarbamates. This approach avoids the use of the highly toxic carbon disulfide.

- Preparation of Benzoyl Thiocarbamates: Benzoyl chlorides are reacted in a one-pot procedure to form the corresponding benzoyl thiocarbamates.
- Cyclization: The benzoyl thiocarbamates are then treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the cyclization and formation of the 2-amino-substituted benzothiazinone core.

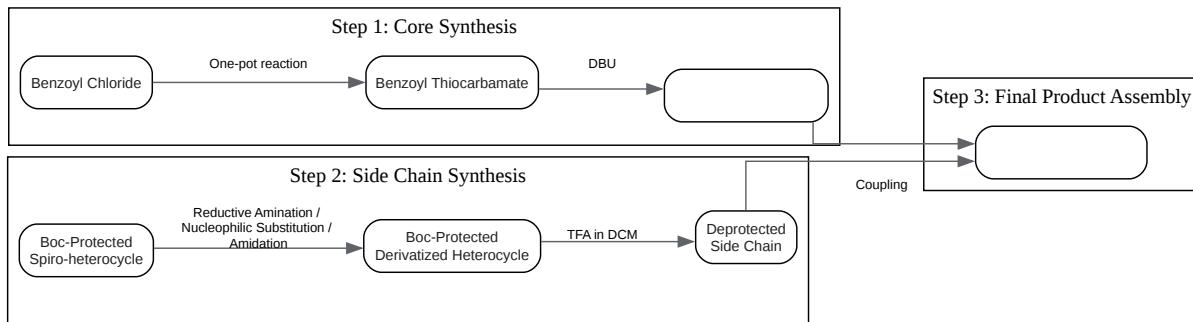
Step 2: Derivatization at the C-2 Position

The final step in the synthesis of **Tuberculosis Inhibitor 3** involves the modification of the C-2 position of the benzothiazinone core. This is typically achieved through nucleophilic substitution or reductive amination. For the synthesis of analogues with a piperidine moiety, the following procedure is representative:

- Introduction of the R group: A Boc-protected spiro-heterocycle is reacted with an appropriate aldehyde via reductive amination, a bromide via nucleophilic substitution, or a carboxylic acid via amidation (using EDC and HOBr as coupling agents).
- Deprotection: The Boc-protecting group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final derivatized side chain.
- Final Coupling: The derivatized side chain is then coupled to the benzothiazinone core to yield the final product.

Visualizations

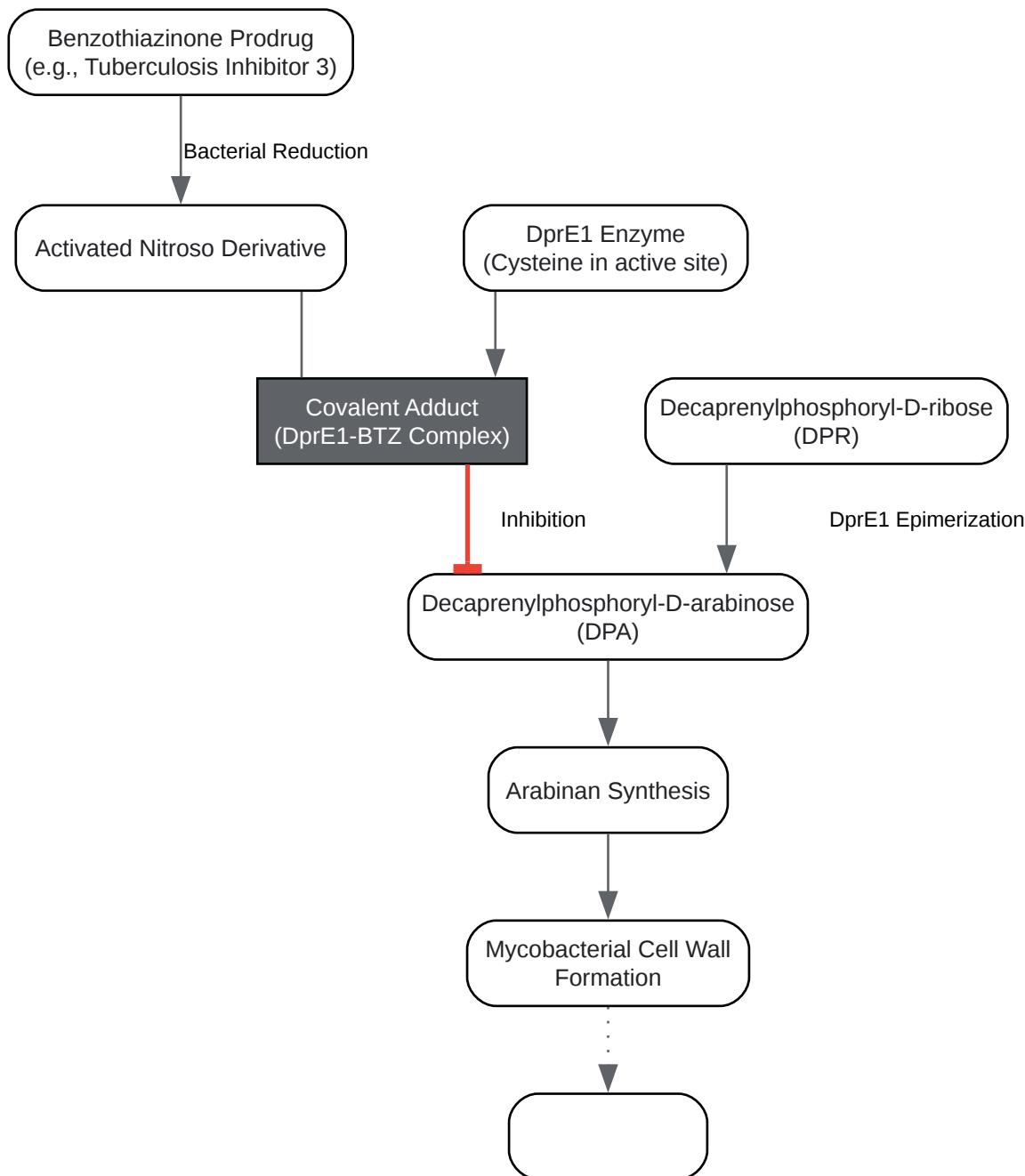
Diagram 1: Synthetic Workflow for Benzothiazinone Derivatives



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Caption: General synthetic workflow for benzothiazinone-based tuberculosis inhibitors.

Diagram 2: Mechanism of Action - DprE1 Inhibition



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